molecular formula C8H14N4 B13302847 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine

5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13302847
M. Wt: 166.22 g/mol
InChI Key: KBKNXTGMDDQRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine typically involves a [3+2] cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in the treatment of cancer, diabetes, and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

    1-Methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar chemical properties.

    5-Cyclopentyl-1H-1,2,3-triazole: Lacks the methyl group but retains the cyclopentyl ring.

    1,2,3-Triazole: The parent compound of the triazole family.

Uniqueness: 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both the cyclopentyl and methyl groups, which enhance its stability and reactivity. These structural features make it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-cyclopentyl-1-methyltriazol-4-amine

InChI

InChI=1S/C8H14N4/c1-12-7(8(9)10-11-12)6-4-2-3-5-6/h6H,2-5,9H2,1H3

InChI Key

KBKNXTGMDDQRJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)N)C2CCCC2

Origin of Product

United States

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